

Application Note: Rapid Detection of Anisatin Contamination using DART-HRMS

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Compound of Interest		
Compound Name:	Anisatin	
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AN-024

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a rapid and efficient method for the detection of the neurotoxin **Anisatin** in various matrices using Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS). **Anisatin** is a toxic compound found in species such as Japanese star anise (Illicium anisatum), which can be a dangerous adulterant in edible Chinese star anise (Illicium verum) and related products.[1][2][3] The DART-HRMS method provides a high-throughput screening solution that requires minimal to no sample preparation, delivering reliable results in seconds.[2][3][4] This approach is critical for food safety, quality control, and regulatory screening.[4][5]

Introduction

Anisatin is a potent neurotoxic sesquiterpene dilactone that can cause severe health issues, including epileptic convulsions, hallucinations, and nausea if ingested.[1][2][3] Its presence in toxic Illicium species, which are morphologically similar to the widely used spice Chinese star anise, poses a significant risk of contamination and adulteration in food products and herbal remedies.[2] Consequently, a rapid, simple, and unambiguous analytical method is crucial for food safety and quality control.[1][2]

Direct Analysis in Real Time-High Resolution Mass Spectrometry (DART-HRMS) is an ambient ionization technique that allows for the direct analysis of solids, liquids, and gases with little or



no sample preparation.[4][6] By coupling a DART source with an HRMS detector, such as an Orbitrap, it is possible to obtain accurate mass measurements, enabling confident identification of target compounds in complex matrices.[2][7] This application note presents a protocol for the rapid screening of **Anisatin** in star anise fruits and herbal teas.

Principle of DART-HRMS

The DART ion source operates by directing a heated stream of ionized gas, typically helium or nitrogen, at the sample's surface.[4][8] This process desorbs and ionizes analyte molecules, which are then introduced into the mass spectrometer's inlet. The high-resolution mass analyzer provides excellent mass accuracy (< 3 ppm), allowing for the determination of the elemental composition of the detected ions and ensuring high specificity.[7] DART-HRMS is a powerful tool for high-throughput screening in forensic, food safety, and doping laboratories.[7]

Experimental Protocols

This section provides detailed methodologies for sample preparation and DART-HRMS analysis for the detection of **Anisatin**.

Instrumentation

- Ion Source: DART Ion Source
- Mass Spectrometer: High-Resolution Mass Spectrometer (e.g., Orbitrap or QTOF)[7][9]

Sample Preparation

A major advantage of the DART-HRMS technique is the elimination of time-consuming sample preparation steps.[4][9]

- Solid Samples (e.g., Star Anise Fruits):
 - No sample pretreatment is required.[2][3]
 - Using clean tweezers, hold the solid fruit sample directly in the gap between the DART source outlet and the mass spectrometer inlet for approximately 5 seconds.[4]
- Liquid Samples (e.g., Herbal Teas):



- Prepare a tea by infusing the sample in hot water for approximately 6 minutes.[2][3]
- Allow the tea to cool.
- Dip the end of a clean glass rod or capillary tip into the tea.
- Position the rod with the sampled tea (\sim 2 μ L) in the DART ion stream for analysis.[2][3]

DART-HRMS Instrument Parameters

The following table summarizes the recommended starting parameters for the DART-HRMS system. Optimization may be required depending on the specific instrument configuration.

Parameter	Setting
DART Source	
Ionization Gas	Helium or Nitrogen[8][9]
Gas Temperature	300-500 °C[4]
Grid Electrode Voltage	+350 V (Positive Mode)[8]
Mass Spectrometer	
Ionization Mode	Positive and Negative
Mass Range	85-1200 Da[4]
Mass Resolution	> 27,000[2][3]
Data Acquisition	Full Scan

Data Acquisition and Analysis

Data is acquired in both positive and negative ion modes to detect the characteristic **Anisatin** ions. The identification is confirmed by the accurate mass measurement of these ions.

 Positive Ion Mode: Monitor for the ammonium adduct of Anisatin, [M+NH₄]⁺, with an exact mass of m/z 346.1496 (C₁₅H₂₄NO₈).[2][3]



 Negative Ion Mode: Monitor for the deprotonated molecule, [M-H]⁻, with an exact mass of m/z 327.1074 (C₁₅H₁₉O₈).[2][3]

The presence of either or both of these ions with a mass error of < 5 ppm provides a confident identification of **Anisatin**.

Results and Discussion

The DART-HRMS method allows for the unequivocal qualitative determination of Anisatin.

- Qualitative Identification: In contaminated samples, the signal for Anisatin is typically over 1000 times larger than any background signal in authentic Chinese star anise, allowing for clear differentiation.[2][3]
- Quantitative Performance: While primarily a screening tool, the method exhibits excellent
 quantitative capabilities. A study involving spiking a complex herbal tea with Japanese star
 anise demonstrated a linear calibration curve (R² ≥ 0.995) using a standard addition method.
 This showed that adulteration could be reliably measured down to a level of 1% (w/w).[2][3]

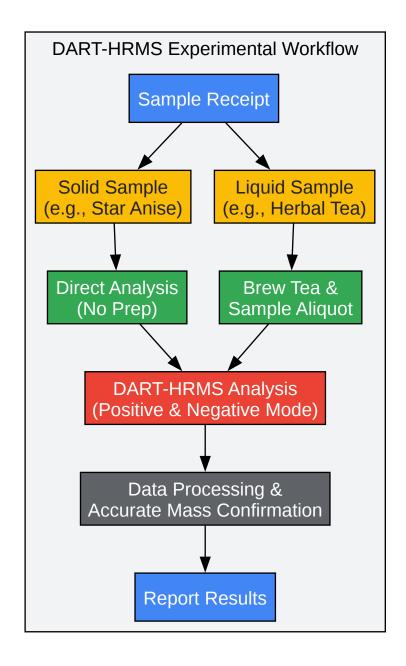
The table below summarizes the key analytical figures of merit for **Anisatin** detection.

Analyte	lonization Mode	Adduct / Ion	Exact m/z (Da)	Linearity (R²)	Detection Level
Anisatin	Positive	[M+NH4] ⁺	346.1496	≥ 0.995[2][3]	1% (w/w) Adulteration[2][3]
Anisatin	Negative	[M-H] ⁻	327.1074	≥ 0.995[2][3]	1% (w/w) Adulteration[2][3]

Visualizations

The following diagrams illustrate the experimental workflow and the ionization of **Anisatin**.

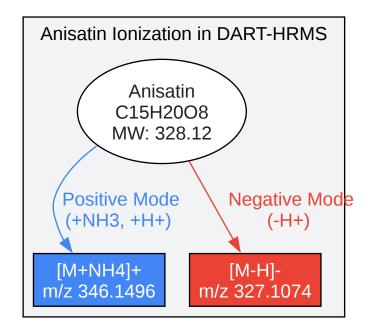




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Caption: DART-HRMS workflow for **Anisatin** detection.





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Caption: Key ions of Anisatin detected by DART-HRMS.

Conclusion

The DART-HRMS method provides a powerful solution for the rapid and reliable screening of **Anisatin** contamination. Its primary advantages include:

- Speed: Analysis is completed in seconds per sample.[2][4]
- Simplicity: Minimal to no sample preparation is required, significantly reducing workflow complexity and solvent consumption.[2][3][9]
- Specificity: High-resolution mass spectrometry provides unambiguous identification based on accurate mass measurements.[7]
- Versatility: The method is applicable to both solid and liquid samples.[2][3]

This technique is exceptionally well-suited for high-throughput environments such as regulatory agencies and quality control laboratories, enabling swift action to prevent contaminated products from reaching consumers.



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